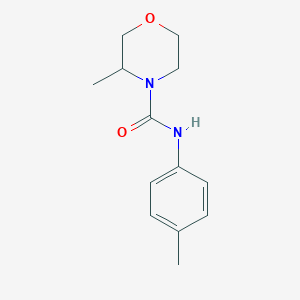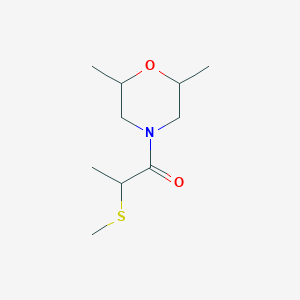![molecular formula C13H12BrNO2 B7510937 N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)
N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide, commonly known as BMF, is a synthetic compound that belongs to the class of furan carboxamides. It has gained significant attention in recent years due to its potential applications in scientific research. BMF is a potent inhibitor of protein-protein interactions and has been shown to have promising effects in the fields of cancer research, immunology, and neurology.
Mécanisme D'action
BMF exerts its effects by binding to the SH2 domain of STAT3, thereby preventing its interaction with other proteins. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and differentiation. BMF also inhibits the function of T cells and dendritic cells by interfering with the production of cytokines and chemokines. Furthermore, BMF reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
BMF has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, reduces inflammation and oxidative stress in the brain, and modulates the immune response. BMF has also been found to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
BMF has several advantages as a research tool, including its potent inhibitory effects, specificity for STAT3, and low toxicity. However, there are also some limitations associated with its use in lab experiments. BMF has a short half-life, which may limit its effectiveness in vivo. Additionally, the synthesis of BMF is complex and time-consuming, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research on BMF. One potential area of interest is the development of more potent and selective inhibitors of protein-protein interactions. Another direction is the investigation of the effects of BMF on other signaling pathways and cellular processes. Additionally, the use of BMF in combination with other drugs or therapies may enhance its efficacy in cancer treatment. Finally, the development of new synthetic methods for BMF may improve its availability and accessibility for research purposes.
In conclusion, N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide is a promising compound with potential applications in scientific research. Its inhibitory effects on protein-protein interactions, modulation of the immune response, and neuroprotective effects make it a valuable tool in the fields of cancer research, immunology, and neurology. However, further research is needed to fully understand the mechanisms of action and potential applications of BMF.
Méthodes De Synthèse
BMF can be synthesized through a multi-step process involving the reaction of 2-bromobenzylamine with furan-2-carboxylic acid, followed by N-methylation of the resulting amide. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
BMF has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, leading to the suppression of various oncogenic pathways. BMF has also been found to modulate the immune response by inhibiting the function of T cells and dendritic cells, which play a crucial role in the immune system. Additionally, BMF has been shown to have neuroprotective effects by reducing the levels of oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVQTJYTWZKNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)
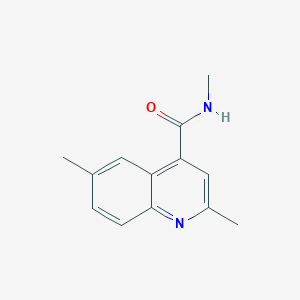
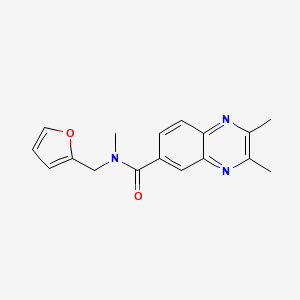
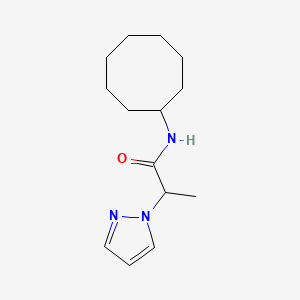
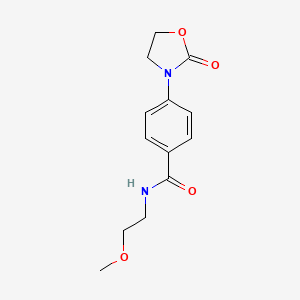
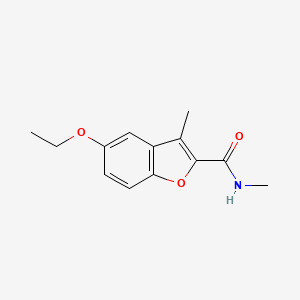
![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)
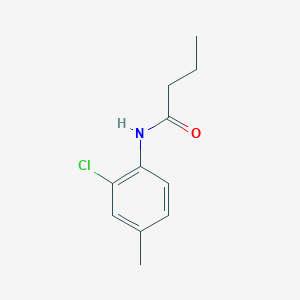
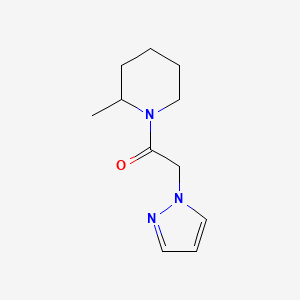
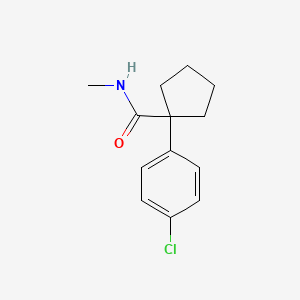
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)
